Epothilones and analogues

Epothilones and their analogues represent a class of semi-synthetic microtubule-stabilizing agents with promising therapeutic potential. These compounds are derived from the E. coli biosynthesis pathway, showcasing significant advancements in the field of anticancer drug development. Epothilones function by stabilizing the β-tubulin polymer and disrupting microtubule dynamics, leading to cell cycle arrest predominantly at the G2/M phase, thereby inhibiting tumor growth. The structural modifications of epothilones have led to the creation of numerous analogues with improved pharmacological properties. These include enhanced solubility, stability, and reduced toxicity compared to their parent compounds. Notably, clinical trials have demonstrated that certain epothilone derivatives exhibit potent antiproliferative activity against various solid tumors and hematologic malignancies. In summary, Epothilones and analogues represent a valuable class of anticancer agents with the potential to revolutionize cancer therapy through their unique mechanism of action and promising efficacy. Further research continues to explore these compounds' therapeutic applications in more diverse clinical settings.
Epothilones and analogues
Recommended suppliers
  • Baoji Haoxiang Bio-technology Co.Ltd
    Factory Trade Brand reagents
    Company nature: Private enterprises
  • Zhejiang Brunova Technology Co., Ltd.
    Factory Trade Brand reagents
    Company nature: Private enterprises
  • Nanjing Jubai Biopharm
    Factory Trade Brand reagents
    Company nature: Private enterprises
  • Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
    Factory Trade Brand reagents
    Company nature: Private enterprises
  • Amadis Chemical Company Limited
    Factory Trade Brand reagents
    Company nature: Private enterprises